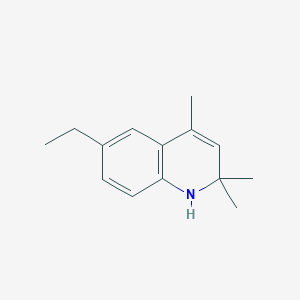

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline

Übersicht

Beschreibung

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline is a heterocyclic aromatic compound with the molecular formula C14H19N. It is a derivative of quinoline, characterized by the presence of ethyl and trimethyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the condensation of aniline with acetone in the presence of a catalyst. One classical method involves the use of concentrated sulfuric acid at elevated temperatures, although this method can be quite vigorous and requires careful handling . Another approach utilizes metal-modified catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3, which offers a more controlled reaction environment .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are optimized for high yield and purity, employing heterogeneous catalysts to facilitate the reaction and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a variety of functionalized quinolines .

Wissenschaftliche Forschungsanwendungen

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the chaperone domain of heat shock protein 90, which plays a role in neuroprotection . Additionally, it can preserve levels of nicotinamide adenine dinucleotide, a key metabolite in axonal degeneration pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Similar in structure but with an ethoxy group instead of an ethyl group.

2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the ethyl group, making it less bulky.

1,2,2,4-Tetramethyl-1,2-dihydroquinoline: Contains an additional methyl group, altering its chemical properties.

Uniqueness

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl group provides steric hindrance, influencing its reactivity and interactions with other molecules .

Biologische Aktivität

6-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline (ETMQ) is a heterocyclic compound belonging to the quinoline family. With the molecular formula C14H19N, it has garnered attention for its diverse biological activities, particularly its antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of ETMQ, including its mechanisms of action, pharmacological applications, and relevant case studies.

Antioxidant Activity:

ETMQ is primarily recognized for its antioxidant properties. It reduces oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial in mitigating cellular damage caused by oxidative stress and inflammation.

Biochemical Pathways:

The compound influences various biochemical pathways:

- Reduction of Pro-inflammatory Cytokines: ETMQ decreases the synthesis of pro-inflammatory cytokines and NF-κB factor mRNA, leading to reduced inflammation.

- Apoptosis Inhibition: By modulating caspase activity (caspase-3, caspase-8, and caspase-9), ETMQ inhibits apoptosis in cells exposed to oxidative stress .

Pharmacokinetics

ETMQ exhibits favorable physicochemical properties:

- Lipophilicity: High logP value (4.51) indicates good lipophilicity.

- Solubility: Low water solubility (8453 mg/L at 25°C) suggests potential for effective absorption in biological systems.

Biological Activity Overview

Case Studies

-

Hepatoprotective Effects:

A study investigated the effects of ETMQ on rats with acetaminophen-induced liver injury. Results indicated that ETMQ administration significantly reduced markers of oxidative stress and inflammation, leading to improved liver function and histopathological outcomes . -

Neuroprotective Properties:

In research focused on Parkinson's disease models, ETMQ demonstrated neuroprotective effects by alleviating oxidative stress and inflammation in brain tissues. The compound enhanced motor coordination scores and reduced histopathological changes associated with neurodegeneration . -

Inflammation Reduction:

Another study showed that ETMQ effectively decreased levels of immunoglobulin G and inflammatory markers in a model of liver injury. This reduction was linked to improved antioxidant system function .

Eigenschaften

IUPAC Name |

6-ethyl-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-5-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPJUVSKXVLDHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(C=C2C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349752 | |

| Record name | 6-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42924-00-5 | |

| Record name | 6-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.